

A Comprehensive Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzonitrile

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Compound of Interest

Compound Name: 4-Methoxy-3-(trifluoromethyl)benzonitrile

Cat. No.: B1586608

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This guide provides an in-depth analysis of the physicochemical properties of **4-Methoxy-3-(trifluoromethyl)benzonitrile**, a fluorinated aromatic compound of significant interest in modern chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven insights into its characterization and application.

Introduction: A Molecule of Strategic Importance

4-Methoxy-3-(trifluoromethyl)benzonitrile is a substituted benzonitrile featuring three key functional groups: a methoxy (-OCH₃) group, a trifluoromethyl (-CF₃) group, and a nitrile (-CN) group. This specific arrangement of electron-donating (methoxy) and strongly electron-withdrawing (trifluoromethyl, nitrile) moieties creates a unique electronic and steric profile, rendering it a valuable intermediate in the synthesis of complex molecules.

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance critical drug-like properties.^{[1][2]} This group can improve metabolic stability by blocking potential sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate binding affinity to biological targets.^{[3][4]} Consequently, **4-Methoxy-3-(trifluoromethyl)benzonitrile** serves as a crucial building block for developing novel pharmaceuticals and agrochemicals.^{[5][6]}

Core Physicochemical & Structural Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of its application in any research or development context. The key identifiers for **4-Methoxy-3-(trifluoromethyl)benzonitrile** are summarized below.

Property	Value	Source(s)
IUPAC Name	4-methoxy-3-(trifluoromethyl)benzonitrile	[7]
CAS Number	261951-87-5	[5][7][8]
Molecular Formula	C ₉ H ₆ F ₃ NO	[5][7][9]
Molecular Weight	201.15 g/mol	[5][7][8]
Appearance	White to yellow solid	[8]
Melting Point	98-100 °C	[7][8]
Boiling Point	288.09 °C (Predicted)	[10]
Solubility	Soluble in polar organic solvents	[5]
XlogP (Predicted)	2.5	[11]
InChI Key	FLHQJZPLFRIGOT-UHFFFAOYSA-N	[5][7]
SMILES	<chem>COc1ccc(C#N)cc1C(F)(F)F</chem>	[7][10]

Structural Diagram

Caption: 2D Structure of **4-Methoxy-3-(trifluoromethyl)benzonitrile**.

Experimental Protocols for Key Physicochemical Parameters

To ensure scientific integrity, the experimental determination of properties like lipophilicity, acidity, and thermal stability must follow validated protocols. Here, we detail the standard methodologies and the scientific rationale behind their selection.

Lipophilicity (LogP) Determination

Causality: Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design. It governs a molecule's ability to cross biological membranes, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.^[12] An optimal LogP value, typically between 1 and 5 for oral drugs, is essential for bioavailability.

Methodology: Shake-Flask Method The shake-flask method is the universally recognized "gold standard" for its direct and accurate measurement of partitioning.^[13]

Step-by-Step Protocol:

- **Phase Preparation:** Prepare mutually saturated solutions of n-octanol (the organic phase) and a phosphate-buffered saline (PBS) at pH 7.4 (the aqueous phase) to mimic physiological conditions.^[12]
- **Sample Preparation:** Accurately weigh and dissolve a small amount of **4-Methoxy-3-(trifluoromethyl)benzonitrile** in the biphasic system.^[12]
- **Equilibration:** Vigorously agitate the mixture for a set period (e.g., 1 hour) at a constant temperature to ensure the compound reaches partition equilibrium between the two phases.^{[12][14]}
- **Phase Separation:** Centrifuge the sample to achieve a clean and complete separation of the n-octanol and aqueous layers.^[14]
- **Quantification:** Carefully extract an aliquot from each phase and determine the concentration of the analyte. Given the compound's structure, ¹⁹F NMR is a highly effective quantification method, as the trifluoromethyl group provides a distinct and interference-free signal.^[15] Alternatively, LC-MS can be used for its high sensitivity.^[12]
- **Calculation:** The LogP value is calculated using the formula: $\text{LogP} = \log_{10}([\text{Concentration in n-octanol}] / [\text{Concentration in aqueous phase}])$.^[16]

Caption: Workflow for LogP Determination via Shake-Flask Method.

Acidity/Basicity (pKa) Determination

Causality: The pKa value defines the ionization state of a molecule at a given pH. This is crucial as ionization dramatically affects a compound's solubility, membrane permeability, and ability to interact with its biological target. While the nitrile group is extremely weakly basic, experimental verification is essential for building a complete physicochemical profile.

Methodology: Potentiometric Titration Potentiometric titration is a highly precise and reliable technique for determining pKa values.[\[17\]](#)[\[18\]](#)

Step-by-Step Protocol:

- **Instrument Calibration:** Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[\[17\]](#)
- **Sample Preparation:** Prepare a dilute solution of the compound (e.g., 1 mM) in an aqueous medium containing a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[\[17\]](#)
- **Inert Atmosphere:** Purge the solution with an inert gas (e.g., nitrogen) to eliminate dissolved carbon dioxide, which can interfere with the titration of weak bases.[\[17\]](#)
- **Titration:** Place the solution in a temperature-controlled vessel. Incrementally add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.[\[17\]](#)
- **Data Analysis:** Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[\[19\]](#)[\[20\]](#)
- **Validation:** Perform a minimum of three replicate titrations to ensure the reproducibility and accuracy of the result.[\[17\]](#)

Caption: Workflow for pKa Determination via Potentiometric Titration.

Thermal Stability Assessment

Causality: Understanding a compound's thermal stability is vital for defining appropriate conditions for storage, handling, and formulation. Thermal decomposition can lead to loss of

potency and the formation of impurities.

Methodology: Thermogravimetric Analysis (TGA) TGA is the method of choice for quantitatively measuring changes in a material's mass as a function of temperature.[\[21\]](#)[\[22\]](#)

Step-by-Step Protocol:

- **Sample Preparation:** Place a small, accurately weighed quantity of **4-Methoxy-3-(trifluoromethyl)benzonitrile** into a TGA sample pan.
- **Instrument Setup:** Place the pan in the TGA furnace. Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen to assess thermal stability, or air to assess oxidative stability).[\[23\]](#)
- **Data Acquisition:** The instrument continuously measures and records the sample's mass as the temperature increases.[\[21\]](#)
- **Analysis:** The output is a TGA curve plotting percent mass loss versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition. This data is crucial for determining the maximum safe handling temperature.[\[21\]](#)[\[23\]](#)

Caption: Workflow for Thermal Stability Assessment using TGA.

Chemical Reactivity and Storage

The chemical behavior of **4-Methoxy-3-(trifluoromethyl)benzonitrile** is dictated by its functional groups.

- **Stability:** The trifluoromethyl group is exceptionally stable and metabolically robust. The aromatic ring provides general stability. For optimal long-term use, the compound should be stored in a dry, sealed container at room temperature.[\[8\]](#)
- **Reactivity:** The nitrile group is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to a wide range of derivatives.[\[1\]](#) The aromatic ring is subject to electrophilic substitution, with the directing effects of the substituents influencing the position of further functionalization.

Conclusion

4-Methoxy-3-(trifluoromethyl)benzonitrile is a compound with a well-defined physicochemical profile that makes it highly valuable for modern chemical synthesis. Its measured melting point, predicted high boiling point, and solid-state form indicate good thermal stability for typical laboratory applications. The presence of the trifluoromethyl group confers enhanced lipophilicity and metabolic resistance, properties that are highly sought after in the design of new bioactive molecules. The protocols outlined in this guide provide a robust framework for the experimental validation of its key properties, ensuring data integrity and reproducibility for researchers in drug discovery, materials science, and agrochemistry.

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